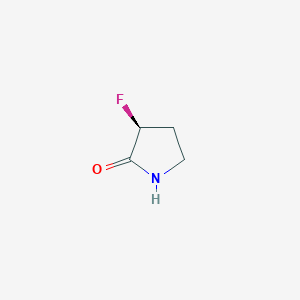![molecular formula C12H23BrO B13062453 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane](/img/structure/B13062453.png)
4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromoalkyl ether group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethylcyclohexanol and 1-bromo-2-methylpropane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol group, forming an alkoxide.
Ether Formation: The alkoxide then reacts with 1-bromo-2-methylpropane in a nucleophilic substitution reaction (S_N2 mechanism) to form the desired ether product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in maintaining the purity and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used. For example, using a strong oxidizer like potassium permanganate (KMnO_4) can lead to the formation of carboxylic acids.
Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride (LiAlH_4) to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH_3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4) in ether solvents.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound can be used in the study of biological pathways involving ether-linked lipids. Its structural analogs may serve as probes or inhibitors in enzymatic studies.
Medicine
Potential applications in medicinal chemistry include the development of new drugs. The compound’s structure can be modified to enhance its pharmacological properties, such as increasing its bioavailability or reducing toxicity.
Industry
In materials science, the compound can be used in the synthesis of polymers and resins. Its ether linkage provides flexibility and durability to the polymer chains, making it suitable for high-performance materials.
Mécanisme D'action
The mechanism by which 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane exerts its effects depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, altering their activity or function.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in lipid metabolism.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1-Chloro-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane
- 4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane
- 4-[(1-Fluoro-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane
Uniqueness
Compared to its chloro, iodo, and fluoro analogs, 4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane has a unique reactivity profile due to the bromine atom. Bromine is a better leaving group than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the steric effects of the bromo group can influence the compound’s reactivity and selectivity in various chemical transformations.
Propriétés
Formule moléculaire |
C12H23BrO |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
4-(1-bromo-2-methylpropan-2-yl)oxy-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-9-5-6-11(7-10(9)2)14-12(3,4)8-13/h9-11H,5-8H2,1-4H3 |
Clé InChI |
JDORXEROAOVTCY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1C)OC(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


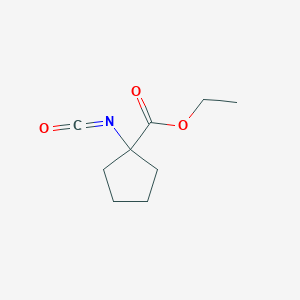
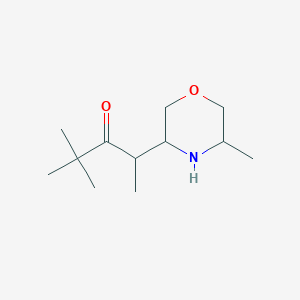
![(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B13062381.png)
![1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13062388.png)
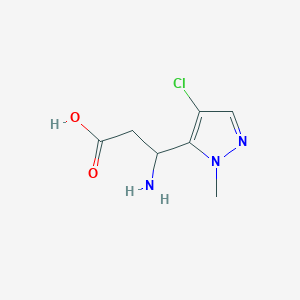
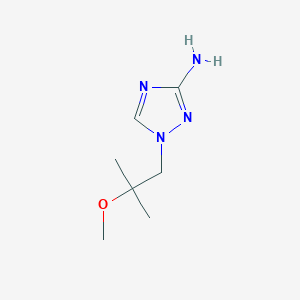
![[1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine](/img/structure/B13062404.png)
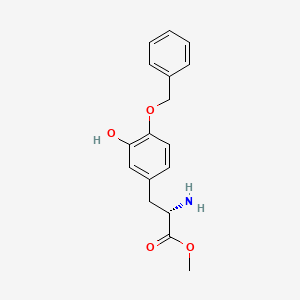
![5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinicacid](/img/structure/B13062409.png)

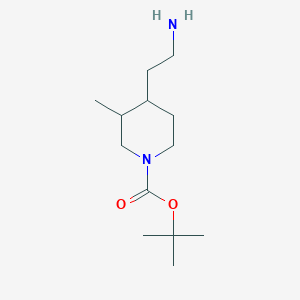

![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13062445.png)
